

protocol for measuring BChE activity with hexanoylcholine

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Compound of Interest

Compound Name: Hexanoylcholine

CAS No.: 16639-00-2

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An established and widely utilized method for determining butyrylcholinesterase (BChE) activity is the spectrophotometric assay developed by Ellman.[1][2] This method is favored for its simplicity, rapidity, and cost-effectiveness, making it suitable for high-throughput analysis.[3] The assay's core principle involves the hydrolysis of a thiocholine ester substrate, in this case, hexanoylthiocholine, by BChE. This enzymatic reaction releases thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[4][5][6] The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the BChE activity in the sample.[2][4]

This application note provides a detailed protocol for measuring BChE activity in various biological samples, such as serum, plasma, and tissue homogenates, using hexanoylthiocholine as the substrate.[4]

Experimental Protocols

Principle of the Assay

The enzymatic activity of BChE is determined by monitoring the rate of production of thiocholine from the hydrolysis of hexanoylthiocholine. The released thiocholine reacts with DTNB in a stoichiometric manner to yield TNB, which is quantified spectrophotometrically.

Required Materials

- Hexanoylthiocholine iodide (substrate)
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
- Sodium Phosphate Buffer (e.g., 100 mM, pH 7.4)[3]
- Purified BChE (for positive control and standard curve)
- Biological samples (e.g., serum, plasma, tissue homogenates)[4]
- Microplate reader capable of measuring absorbance at 412 nm[3]
- 96-well microtiter plates[3]
- Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

Detailed instructions for preparing the necessary reagents are provided in the table below. It is recommended to prepare fresh working solutions on the day of the assay. Stock solutions can be stored at -20°C for extended periods.[4]

Reagent	Stock Concentration	Preparation of Stock Solution	Working Concentration	Preparation of Working Solution	Storage Conditions (Stock)
Sodium Phosphate Buffer	1 M (pH 7.4)	Dissolve appropriate amounts of NaH_2PO_4 and Na_2HPO_4 in purified water to achieve pH 7.4.	100 mM (pH 7.4)	Dilute the 1 M stock solution 1:10 in purified water.	4°C
DTNB	10 mM	Dissolve 39.6 mg of DTNB in 10 mL of 100 mM Sodium Phosphate Buffer (pH 7.4).	2 mM	Dilute the 10 mM stock solution 1:5 in 100 mM Sodium Phosphate Buffer (pH 7.4). ^[3]	-20°C (protected from light)
Hexanoylthio choline	100 mM	Dissolve an appropriate amount of hexanoylthio choline iodide in purified water.	5 mM - 10 mM	Dilute the 100 mM stock solution to the desired final concentration in purified water. ^[3] A final concentration of 5 mM is often used. ^[3]	-20°C
BChE Standard	20 U/mL	Reconstitute lyophilized BChE in 100 mM Sodium	0 - 400 mU/mL	Perform serial dilutions of the 20 U/mL	-20°C

Phosphate	stock solution
Buffer (pH	in 100 mM
7.4) with	Sodium
0.1% BSA.	Phosphate
	Buffer (pH
	7.4) to
	generate a
	standard
	curve.

Sample Preparation

Proper sample preparation is crucial for accurate measurement of BChE activity. The high concentration of BChE in samples like human serum necessitates significant dilution to ensure the reaction rate is within the linear range of the assay.[\[3\]](#)

- Serum and Plasma: Prepare a 1:400 dilution of the serum or plasma sample in 100 mM Sodium Phosphate Buffer (pH 7.4).[\[3\]](#) This can be achieved through serial dilutions. For unknown samples, it is advisable to test several dilutions to find the optimal one.[\[4\]](#)
- Tissue Homogenates: Homogenize 10-30 mg of tissue in 100 μ L of ice-cold 100 mM Sodium Phosphate Buffer (pH 7.4) containing a protease inhibitor cocktail.[\[4\]](#) Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cell debris. The resulting supernatant is the sample for the assay.[\[4\]](#)

Assay Procedure (96-well plate format)

The following protocol is based on a final reaction volume of 200 μ L per well.[\[3\]](#) All measurements should be performed in at least duplicate.[\[4\]](#)

- Prepare the Reaction Mixture: In each well of a 96-well plate, add the following reagents in the specified order.

Reagent	Volume per Well	Final Concentration
100 mM Sodium Phosphate Buffer (pH 7.4)	40 μ L	100 mM
Diluted Sample or Standard	10 μ L	Varies
2 mM DTNB	50 μ L	0.5 mM[3]

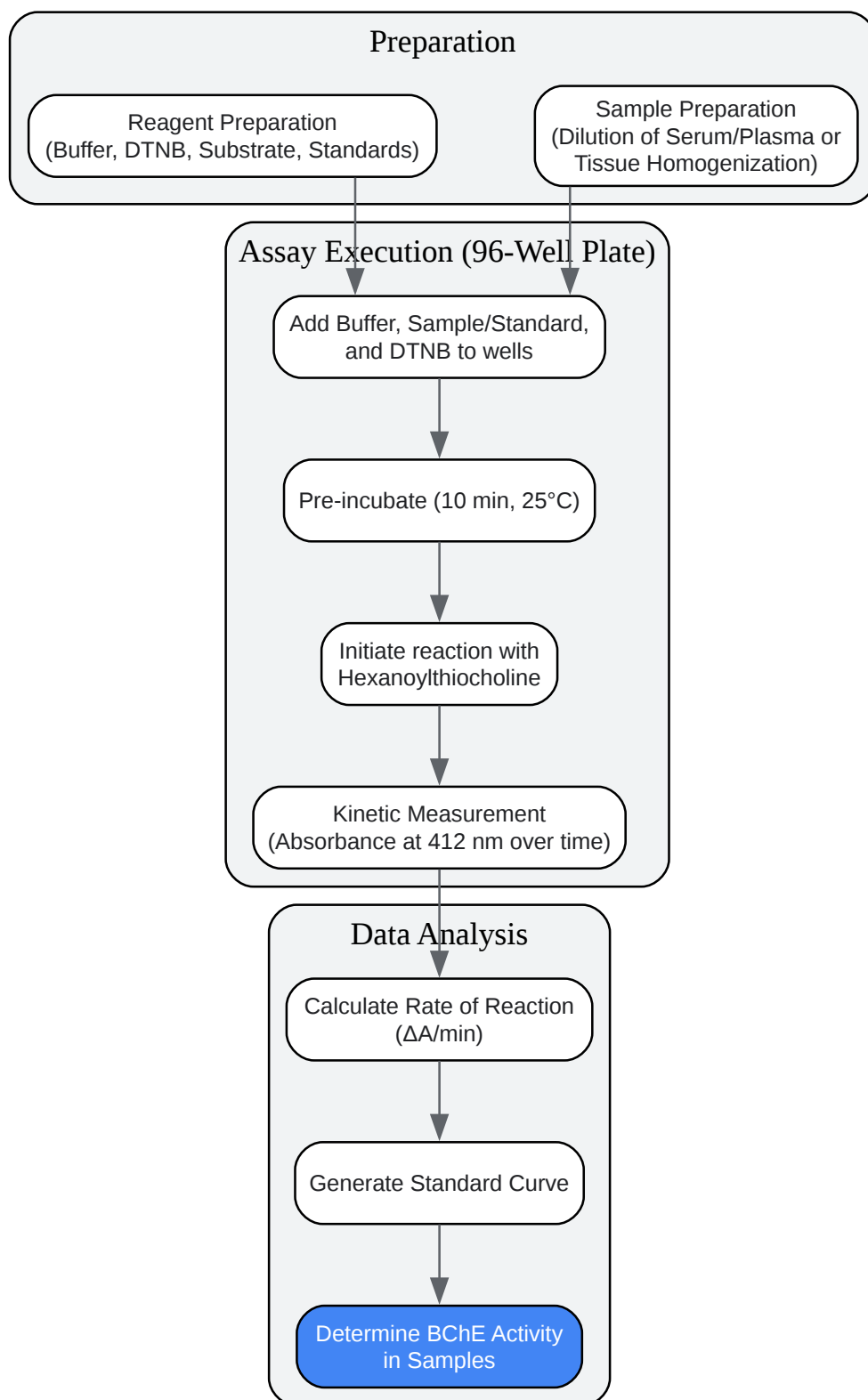
- **Pre-incubation:** Incubate the plate for 10 minutes at 25°C.[3] This step allows for the reaction of any free sulfhydryl groups in the sample with DTNB, thus minimizing background interference.
- **Initiate the Enzymatic Reaction:** Add 100 μ L of the hexanoylthiocholine working solution to each well to start the reaction.
- **Kinetic Measurement:** Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes at 25°C.[3]

Data Analysis

- **Calculate the Rate of Reaction ($\Delta A/\text{min}$):** For each well, determine the rate of change in absorbance over time from the linear portion of the kinetic curve.
- **Prepare a Standard Curve:** Plot the $\Delta A/\text{min}$ for the BChE standards against their known concentrations (mU/mL).
- **Determine BChE Activity in Samples:** Using the standard curve, determine the BChE activity in the unknown samples. The activity is typically expressed in Units per liter (U/L) or milliUnits per milliliter (mU/mL). One unit (U) of BChE activity is defined as the amount of enzyme that hydrolyzes 1 μ mol of substrate per minute at the specified conditions.

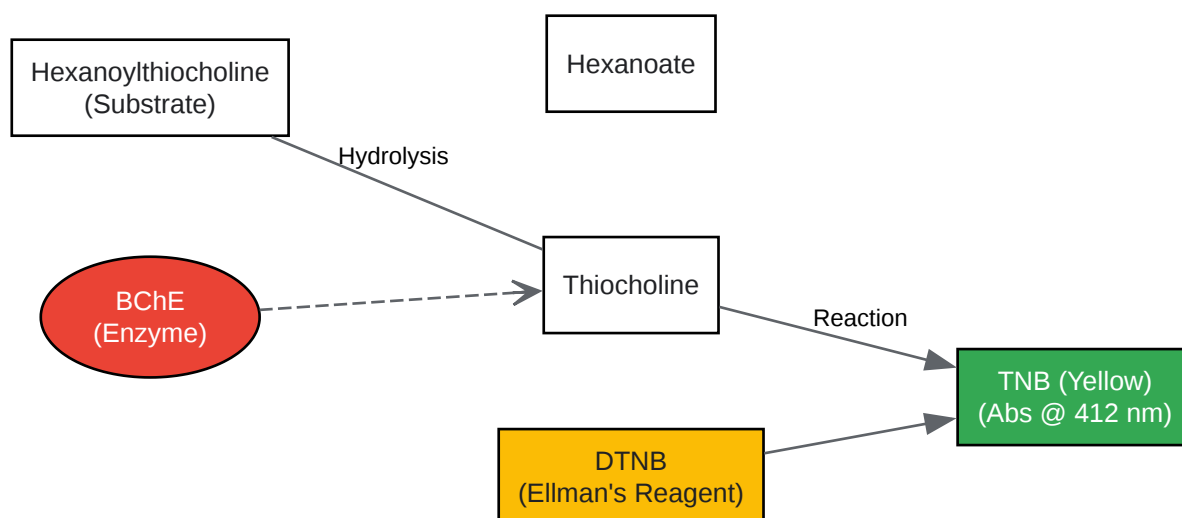
Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the BChE activity assay.



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Caption: Experimental workflow for measuring BChE activity.



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Caption: Reaction pathway for the colorimetric BChE assay.

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